N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3,4-dimethoxyphenyl acetamide substituent and a 3-methylbutyl side chain. The thienopyrimidine core is a bicyclic heterocycle with sulfur and nitrogen atoms, which is structurally analogous to purine bases, making it a scaffold of interest in medicinal chemistry.
Properties
CAS No. |
1252913-01-1 |
|---|---|
Molecular Formula |
C21H25N3O5S |
Molecular Weight |
431.51 |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H25N3O5S/c1-13(2)7-9-23-20(26)19-15(8-10-30-19)24(21(23)27)12-18(25)22-14-5-6-16(28-3)17(11-14)29-4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25) |
InChI Key |
UMYOPGALXXZXAE-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structure includes a thienopyrimidine core, which is significant for its potential biological activities. The molecular formula is with a molecular weight of approximately 431.5 g/mol.
The synthesis of this compound typically involves multi-step organic reactions starting with the thienopyrimidine core and subsequently adding the dimethoxyphenyl group and the methylbutyl side chain. Common reagents include halogenated compounds and organometallic reagents. The optimization of these synthetic routes is crucial for achieving high yield and purity.
The biological activity of this compound is an area of active research. Preliminary studies suggest that it may exhibit various biological effects through interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse physiological outcomes.
Potential Therapeutic Applications
The compound shows promise in several therapeutic areas:
- Anticancer Activity : Research indicates that thienopyrimidine derivatives can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth.
- Antimicrobial Properties : Some studies suggest that compounds within this class may possess antimicrobial activities against various pathogens.
- Neuroprotective Effects : There is emerging evidence that certain thienopyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
- Anticancer Efficacy : A study demonstrated that related thienopyrimidine compounds inhibited cancer cell proliferation in vitro by targeting specific signaling pathways involved in cell cycle regulation. This suggests that this compound may have similar effects.
- Neuroprotection : Another study highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. The mechanism involved modulation of oxidative stress pathways and apoptosis.
Scientific Research Applications
Medicinal Chemistry
N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is being explored for its potential therapeutic effects. Preliminary studies suggest it may possess:
- Anti-inflammatory properties : Investigations into its ability to inhibit inflammatory pathways are ongoing.
- Anticancer activity : Its interactions with specific molecular targets may lead to the development of novel anticancer agents.
- Antimicrobial effects : The compound is also being assessed for its efficacy against various pathogens.
Biological Research
The biological activity of this compound is primarily studied through its interactions with enzymes and receptors. Key research areas include:
- Enzyme Inhibition Studies : Binding assays are conducted to determine how effectively the compound can inhibit specific enzymes related to disease processes.
- Receptor Binding Studies : Understanding how the compound interacts with receptors can elucidate its mechanism of action and therapeutic potential.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its synthesis typically involves:
- Multi-step organic reactions that require careful optimization of reaction conditions (temperature, pressure).
- Use of various reagents such as halogenated compounds and organometallic reagents to facilitate bond formation.
Material Science
The compound's unique structure makes it a candidate for developing new materials. Its properties may be harnessed in:
- The synthesis of advanced polymers or composites.
- Applications in nanotechnology where specific interactions at the molecular level are crucial.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on structural motifs, physicochemical properties, and synthesis methodologies.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Core Heterocycles: The thienopyrimidine core in the target compound offers a sulfur-containing scaffold, which may confer distinct electronic properties compared to pyrazolo[3,4-d]pyrimidine () or pyridine (). Sulfur’s polarizability could enhance binding to metal ions or hydrophobic pockets. Pyrazolo[3,4-d]pyrimidine () and pyrazol-4-yl acetamide () are nitrogen-rich cores, favoring hydrogen bonding interactions.
Substituent Effects: The 3,4-dimethoxyphenyl group (target compound and ) increases lipophilicity (logP ~2–3 estimated) compared to 3,4-dichlorophenyl (, logP ~3.5). Methoxy groups may improve metabolic stability over chloro substituents.
Synthesis Methodologies: The target compound’s synthesis is unreported, but analogous thienopyrimidines are typically synthesized via cyclocondensation of thiophene derivatives with urea/thiourea. Multicomponent reactions () achieve high yields (94%) for pyridine derivatives, whereas carbodiimide-mediated coupling () is used for acetamide formation .
Crystallographic and Conformational Data :
- highlights conformational flexibility in acetamide derivatives, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. This variability impacts packing efficiency and solubility .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
The compound can be synthesized via multi-step routes involving:
- Coupling reactions : Amide bond formation between the thienopyrimidinone core and the 3,4-dimethoxyphenylacetamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Heterocyclic core assembly : Cyclization of substituted pyrimidine precursors with sulfur-containing intermediates under reflux conditions (e.g., DMF, 120°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve ≥95% purity .
Optimization : Use Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can minimize trial runs while maximizing yield .
Q. How can researchers verify the compound’s structural integrity and purity?
- Spectroscopic techniques :
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 591.68) .
- X-ray crystallography : Resolve conformational details (e.g., dihedral angles between the pyrimidine and phenyl rings) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies in IC₅₀ values or target selectivity often arise from:
- Assay conditions : Variations in pH, ion concentration, or solvent (DMSO vs. aqueous buffers) may alter compound solubility or protein binding .
- Cell line differences : For kinase inhibition studies, compare results across multiple cell models (e.g., HEK293 vs. HeLa) to assess off-target effects .
- Metabolic stability : Use hepatic microsome assays (human vs. rodent) to evaluate interspecies metabolic differences that affect in vivo activity .
Mitigation : Standardize protocols (e.g., CLSI guidelines) and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
Q. What computational strategies predict the compound’s binding modes and structure-activity relationships (SAR)?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the pyrimidine-dione moiety and hydrophobic contacts with the 3-methylbutyl chain .
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) to identify key residues (e.g., ATP-binding pocket interactions) .
- QSAR modeling : Train models on derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to quantify electronic (Hammett σ) and steric (Taft Eₛ) effects on activity .
Q. How can synthetic byproducts or degradation products be identified and minimized?
- LC-MS/MS : Detect trace impurities (e.g., dealkylated or oxidized derivatives) using fragmentation patterns .
- Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) to identify hydrolytically labile groups (e.g., acetamide bond) .
- Process refinement : Introduce protecting groups (e.g., Boc for amines) during synthesis or switch to aprotic solvents (e.g., THF) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
